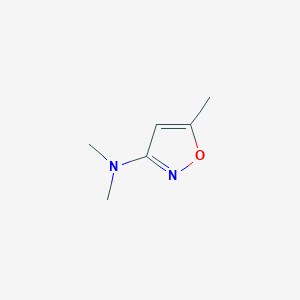
3,4-Difluoro-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
“3,4-Difluoro-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H4F5N . It has an average mass of 197.105 Da and a monoisotopic mass of 197.026382 Da . It is a derivative of aniline, which is an aromatic amine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and an amine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .
Applications De Recherche Scientifique
Vibrational Analysis and Molecular Structure
Research by Revathi et al. (2017) explored the vibrational analysis of molecules similar to 3,4-Difluoro-5-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline. This study, using Fourier Transform-Infrared and Raman techniques, contributes to understanding the molecular structure and vibrational spectra of such compounds (Revathi et al., 2017).
Cross-Coupling in Organic Chemistry
Wang et al. (2019) identified 3,5-bis(trifluoromethyl)aniline, a compound structurally related to this compound, as an efficient transient directing group for palladium-catalyzed cross-coupling in organic synthesis. This process facilitates the creation of diverse 9-fluorenones, showcasing the compound's utility in synthetic chemistry (Wang et al., 2019).
Synthesis of Isoxazoles and Triazines
Strekowski et al. (1995) demonstrated the use of trifluoromethyl-substituted anilines, akin to this compound, in synthesizing isoxazoles and 1,3,5-triazines. This research highlights the compound's role in the synthesis of these heterocyclic structures, which have various applications in medicinal and synthetic chemistry (Strekowski et al., 1995).
Trifluoromethylation of Free Anilines
Xie et al. (2014) developed a method for the radical trifluoromethylation of free anilines, a category that includes this compound. This process is important for producing biologically active compounds and building blocks for further chemical synthesis (Xie et al., 2014).
Kinetic Study of Trifluoromethylation
Ono and Umemoto (1996) conducted a kinetic study on the C-trifluoromethylation of aniline, providing insights into the reaction mechanisms and efficiency of processes involving compounds like this compound (Ono & Umemoto, 1996).
Orientations Futures
The future directions in the research and application of “3,4-Difluoro-5-(trifluoromethyl)aniline” and similar compounds are promising. The development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine-containing compounds have led to their widespread use in various fields, including pharmaceuticals, agrochemicals, and materials .
Mécanisme D'action
Target of Action
It’s known that similar compounds can have effects on the respiratory system .
Mode of Action
It’s known that similar compounds can cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Pathways
It’s known that similar compounds can be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds can cause skin and eye irritation, and may cause respiratory irritation , which could potentially impact their bioavailability.
Action Environment
It’s known that similar compounds should be stored in a well-ventilated place and kept container tightly closed .
Propriétés
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTKOYKIWYMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



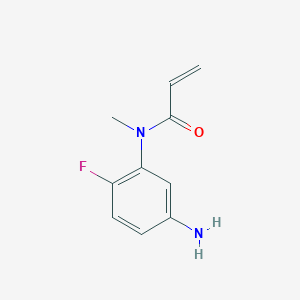

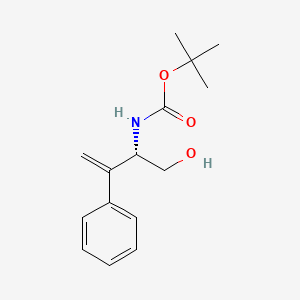

![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)
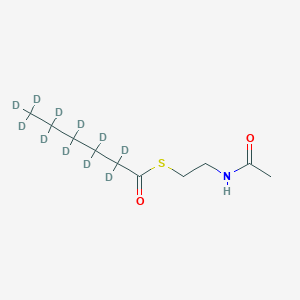
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
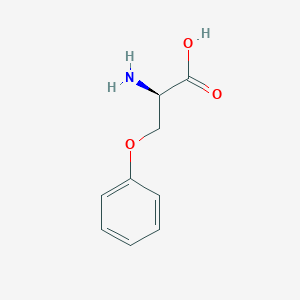

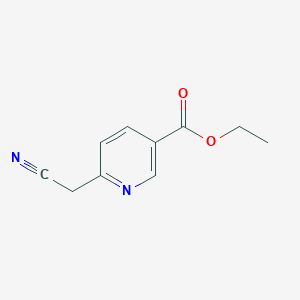
![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
